molecular formula C6H12N2O B158650 1-Pyrrolidineacetamide CAS No. 1804-94-0

1-Pyrrolidineacetamide

Cat. No. B158650
CAS RN: 1804-94-0
M. Wt: 128.17 g/mol
InChI Key: LBTUTDYXOOUODJ-UHFFFAOYSA-N
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Description

1-Pyrrolidineacetamide, also known as Brivaracetam, is a white to off-white crystalline powder . It is very soluble in water, ethanol, methanol, and glacial acetic acid; freely soluble in acetonitrile and acetone; soluble in toluene; and very slightly soluble in n-hexane . It is also known as a new anti-HIV compound that could competitively inhibit HIV-1 integrase (IN) binding to viral DNA .


Synthesis Analysis

The synthesis of pyrrolidines involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular formula of 1-Pyrrolidineacetamide is C6H10N2O2 . It shares the same 2-oxo-pyrrolidone base structure with pyroglutamic acid and is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) .


Chemical Reactions Analysis

The three common polymorphs of piracetam have been characterized by associating thermal analysis, X-ray diffraction, and densimetry . DSC experiments showed that the (solid + solid) transition temperature between Forms II and I and between Forms III and I is scan-rate dependent .


Physical And Chemical Properties Analysis

The molecular weight of 1-Pyrrolidineacetamide is 158.16 . It is a white to off-white solid .

Scientific Research Applications

Anti-HIV Activity

1-Pyrrolidineacetamide has shown promising results in inhibiting HIV-1 integrase, an enzyme critical for the replication of HIV. Du et al. (2008) found that a specific form of 1-pyrrolidineacetamide, N,N′-(methylene-di-4,1-phenylene) bis-1-pyrrolidineacetamide, can inhibit HIV-1 integrase binding to viral DNA. This discovery opens pathways for new anti-HIV compound developments (Du et al., 2008).

Dopamine Receptor Modulating Activity

1-Pyrrolidineacetamide derivatives have been studied for their potential in modulating dopamine receptors. Baures et al. (1994) synthesized compounds mimicking a specific hydrogen-bonded structure in 1-pyrrolidineacetamide, which enhanced the binding of dopamine D2 receptor agonists. This suggests potential applications in treating disorders related to dopamine dysfunction (Baures et al., 1994).

Amnesia-Reversal Activity

Compounds derived from 1-pyrrolidineacetamide, including pramiracetam, have shown effectiveness in reversing amnesia. Butler et al. (1984) reported that a series of N-[(dialkylamino)alkyl]-2-oxo-1-pyrrolidineacetamides reversed electroconvulsive shock-induced amnesia in mice. This suggests its potential use in treating memory-related disorders (Butler et al., 1984).

Neuroprotective Effects

1-Pyrrolidineacetamide derivatives have been explored for their neuroprotective effects. Marcotte et al. (1998) found that 3(R)-[(2(S)-Pyrrolidinyl-carbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA) provided significant protection against MPTP-induced neurotoxicity, suggesting potential in neuroprotective therapies (Marcotte et al., 1998).

Nootropic Agent Studies

The solid-state structure and conformation of nootropic agents, including 1-pyrrolidineacetamide derivatives, have been extensively studied. Bandoli et al. (1985) examined the structure of 4-hydroxy-2-oxo-1-pyrrolidineacetamide, contributing to understanding its pharmacological activity (Bandoli et al., 1985).

Safety And Hazards

1-Pyrrolidineacetamide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The symmetrical 1-Pyrrolidineacetamide shows anti-HIV activity through a new binding site on HIV-1 integrase . This could open up new avenues for research and development in the field of HIV treatment.

properties

IUPAC Name

2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTUTDYXOOUODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidineacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
277
Citations
L Du, Y ZHAO, L YANG, Y ZHENG… - Acta …, 2008 - Wiley Online Library
… Aim: To characterize the functional and pharmacological features of a symmetrical 1-pyrrolidineacetamide, N,N-(methylene-di-4,1-phenylene) bis-1-pyrrolidineacetamide, as a new anti-…
Number of citations: 27 onlinelibrary.wiley.com
RK Mishra, LK Srivastava, RL Johnson - Progress in Neuro …, 1990 - Elsevier
1. In our previous studies, we reported that one of the conformationally constrained analogues of PLG, 3( R )-(N- l -prolylamino )-2- oxo -1- pyrrolidineacetamide (PAOPA), was found to …
Number of citations: 42 www.sciencedirect.com
G BANDOLI, A GRASSI, M NICOLINI… - Chemical and …, 1985 - jstage.jst.go.jp
The crystal and molecular structure of 4-hydroxy-2-oxo-1-pyrrolidineacetamide was determined by X-ray analysis. The molecular conformation found in the solid was compared with …
Number of citations: 21 www.jstage.jst.go.jp
DN Ksenafontov, NF Moiseeva, LV Khristenko… - Journal of Molecular …, 2010 - Elsevier
The geometric structure of piracetam was studied by quantum chemical calculations (DFT and ab initio), gas electron diffraction (GED), and FTIR spectroscopy. Two stable mirror …
Number of citations: 10 www.sciencedirect.com
PW Baures, WH Ojala, WB Gleason… - Journal of medicinal …, 1994 - ACS Publications
… a(S)-Hexahydro- l-oxo-3,3-dimethyl- l//-pyrrolo[ 1,2-c]imidazol-2-yl)-2-oxo-1 -pyrrolidineacetamide (2) and 3CR)-[l-(2,5-dioxopyrrolidino[3,4-c]piperazino)]-2-oxo-1 -pyrrolidineacetamide …
Number of citations: 42 pubs.acs.org
MC Ott, WJ Costain, RK Mishra, RL Johnson - Peptides, 2000 - Elsevier
Acute treatment of rats with haloperidol results in a rapid and transient increase in striatal c-fos mRNA and Fos immunoreactivity. The induction of immediate early genes by haloperidol …
Number of citations: 12 www.sciencedirect.com
K Dolbeare, GF Pontoriero, SK Gupta… - Bioorganic & medicinal …, 2003 - Elsevier
An analogue of the highly potent γ-lactam Pro-Leu-Gly-NH 2 peptidomimetic, 3(R)-[(2(S)-pyrrolidinylcarbonyl) amino]-2-oxo-1-pyrrolidineacetamide (2), 4(R)-[[2(S)-pyrrolidinylcarbonyl]…
Number of citations: 22 www.sciencedirect.com
DDP Laffan, M Bänziger, L Duc, AR Evans… - Helvetica chimica …, 1992 - Wiley Online Library
The title compund, 1a, has been synthesised in racemic form from ethyl (E)‐4‐chloro‐3‐ethoxybut‐2‐enoate in 43% overall yield in five steps. Several routes to the final product are …
Number of citations: 12 onlinelibrary.wiley.com
JH Dodd, FM Hershenson, JL Hicks… - Journal of Labelled …, 1986 - Wiley Online Library
… SlMMARY Prami racetam (C 1-879; N-CP-Cbi s ( 1-met hyl et hyl ) ami nolet hyl I-2-0x0- 1pyrrolidineacetamide) was radiolabeled with tritium. ethyl 2,5-di hydro-2-oxo-l~-pyrrole-l-…
A Mann, V Verma, D Basu, KJ Skoblenick… - European journal of …, 2010 - Elsevier
… oxo-1-pyrrolidineacetamide hydrochloride (1a) and 3(R)-[(4(S)-(4-azido-2-hydroxy-5-iodo-benzoyl)amino-2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide hydrochloride (…
Number of citations: 22 www.sciencedirect.com

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